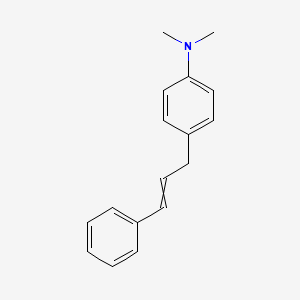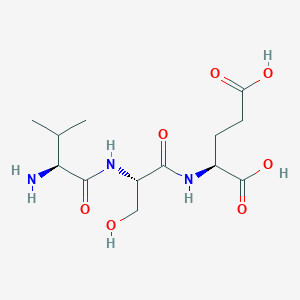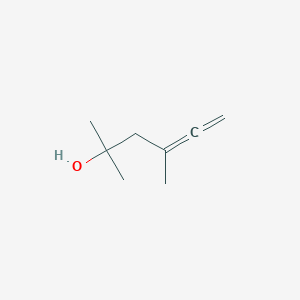
4,5-Hexadien-2-ol, 2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Hexadien-2-ol, 2,4-dimethyl- is an organic compound with the molecular formula C8H14O. It is a derivative of hexadiene, featuring two methyl groups and a hydroxyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Hexadien-2-ol, 2,4-dimethyl- can be achieved through various methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative. For instance, the reaction between E,E-2,4-hexadien-1-ol and maleic anhydride in toluene under reflux conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, utilizing optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
4,5-Hexadien-2-ol, 2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated alcohols.
Substitution: Forms halides or other substituted derivatives.
Scientific Research Applications
4,5-Hexadien-2-ol, 2,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Hexadien-2-ol, 2,4-dimethyl- involves its reactivity with various molecular targets. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the double bonds can undergo addition reactions. These interactions are crucial for its role in chemical synthesis and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadiene, 2,5-dimethyl-: Similar structure but lacks the hydroxyl group.
2,5-Dimethyl-2,4-hexadiene: Another isomer with different positioning of double bonds and methyl groups.
Properties
CAS No. |
61747-61-3 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
InChI |
InChI=1S/C8H14O/c1-5-7(2)6-8(3,4)9/h9H,1,6H2,2-4H3 |
InChI Key |
UQQQFAFXIRSRRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C)CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Trifluoromethanesulfonyl)propyl]benzene](/img/structure/B14548535.png)

![N-Butyl-N-[5-(4-methoxyphenyl)furan-2-YL]-2-methylpropanamide](/img/structure/B14548545.png)

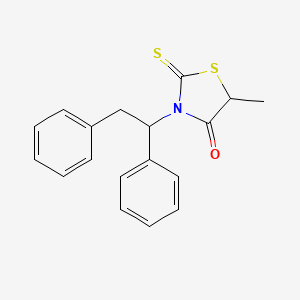
![Propyl 6-chloro-2-[2-(2,4-dinitrophenyl)hydrazinylidene]hexanoate](/img/structure/B14548565.png)
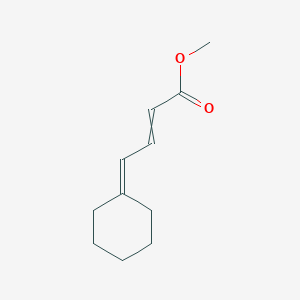
![5-([1,1'-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole](/img/structure/B14548568.png)

![S-[2-({2-[(2-Cyanoethyl)amino]ethyl}amino)ethyl] dihydrogen phosphorothioate](/img/structure/B14548582.png)

